2-Chloro-5-iodo-3-methoxypyridin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6ClIN2O |
|---|---|
Molecular Weight |
284.48 g/mol |
IUPAC Name |
2-chloro-5-iodo-3-methoxypyridin-4-amine |
InChI |
InChI=1S/C6H6ClIN2O/c1-11-5-4(9)3(8)2-10-6(5)7/h2H,1H3,(H2,9,10) |
InChI Key |
DXGKQFBTRTWZHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1Cl)I)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Chloro 5 Iodo 3 Methoxypyridin 4 Amine
Retrosynthetic Analysis of the 2-Chloro-5-iodo-3-methoxypyridin-4-amine Core
A retrosynthetic analysis of this compound reveals several potential disconnections, highlighting the key bond formations required for its construction. The primary disconnections involve the carbon-halogen, carbon-oxygen, and carbon-nitrogen bonds.
A plausible retrosynthetic pathway could involve the sequential introduction of the substituents onto a pre-existing pyridine (B92270) core. For instance, one could envision a late-stage iodination of a 2-chloro-3-methoxypyridin-4-amine precursor. Alternatively, the amino group could be introduced via amination of a corresponding 2-chloro-4-halo-5-iodo-3-methoxypyridine. The methoxy (B1213986) group could be installed through nucleophilic substitution of a suitable leaving group at the 3-position. A generalized retrosynthetic scheme is presented below:
Figure 1: Retrosynthetic Analysis
This analysis suggests that the synthesis will likely involve a multi-step sequence requiring precise control over reaction conditions to manage the regioselective installation of each functional group.
Classical and Modern Synthetic Approaches to Halogenated Pyridines
The synthesis of halogenated pyridines is a well-established field, with a variety of classical and modern methods available.
Electrophilic Halogenation Strategies for Pyridine Ring Systems
Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, the presence of activating groups, such as amino or methoxy substituents, can facilitate this transformation. For the introduction of iodine, reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) are commonly employed. For instance, the iodination of 2-chloro-4-aminopyridine using iodine monochloride in glacial acetic acid has been reported to produce 2-chloro-3-iodopyridin-4-amine, albeit with the potential for isomeric byproducts. chemicalbook.com The regioselectivity of electrophilic halogenation is highly dependent on the electronic and steric influences of the existing substituents on the pyridine ring.
A recent strategy for the 3-halogenation of pyridines involves a ring-opening and closing sequence via Zincke imine intermediates. nih.gov This method allows for highly regioselective halogenation under mild conditions and has been demonstrated for a diverse set of substituted pyridines. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogen Placement
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing halogens and other functional groups onto electron-deficient aromatic rings like pyridine. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction. masterorganicchemistry.com
In the context of synthesizing the target molecule, an SNAr reaction could be employed to introduce the chloro or amino group. For example, a dihalopyridine intermediate could react with an amine source to selectively displace one of the halogens. The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. youtube.com This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
Introduction of the Methoxy Moiety via Etherification or Alkoxylation
The methoxy group can be introduced onto the pyridine ring through several methods. One common approach is the Williamson ether synthesis, where a pyridinol (hydroxypyridine) is deprotonated with a base and then reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663).
Alternatively, a nucleophilic substitution reaction on a halopyridine with sodium methoxide (B1231860) can be effective, particularly if the halogen is at an activated position (ortho or para to the ring nitrogen). arkat-usa.org This method is widely used for the preparation of alkoxypyridines. arkat-usa.org
Amination Reactions for Pyridin-4-amine Formation
The formation of the pyridin-4-amine moiety can be achieved through various amination reactions. A classical method is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, typically affording 2-aminopyridine. wikipedia.org However, for the synthesis of a 4-aminopyridine (B3432731) derivative, this method is not directly applicable.
A more versatile approach is the nucleophilic substitution of a suitable leaving group at the 4-position, such as a halogen, with ammonia (B1221849) or an ammonia equivalent. This reaction is often carried out at elevated temperatures and pressures. For instance, the displacement of a chloro group at the 4-position of a pyridine ring with an amine is a common synthetic step. researchgate.net Another method involves the reduction of a 4-nitropyridine (B72724) precursor. The nitro group can be introduced by nitration of the pyridine ring, and its subsequent reduction to an amino group can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation. google.com
Multi-Step Synthesis Pathways for this compound
Based on the aforementioned synthetic strategies, several multi-step pathways can be proposed for the synthesis of this compound. One potential route is outlined below:
Scheme 1: Proposed Synthetic Pathway
Chlorination and Nitration: Starting from a suitable pyridine precursor, sequential chlorination and nitration could yield a 2-chloro-4-nitropyridine (B32982) derivative.
Methoxylation: Introduction of the methoxy group at the 3-position could be achieved via nucleophilic substitution of a suitable leaving group or through a directed ortho-metalation followed by reaction with a methoxy source.
Reduction of the Nitro Group: The 4-nitro group can be reduced to the corresponding 4-amino group using standard reduction conditions.
Iodination: The final step would be the regioselective iodination at the 5-position. This is a critical step where control of regioselectivity is paramount.
An alternative strategy could involve starting with a pre-functionalized pyridine ring, such as 2-chloro-4-aminopyridine.
Scheme 2: Alternative Synthetic Pathway
Iodination of 2-chloro-4-aminopyridine: As previously mentioned, this reaction can provide a 2-chloro-iodopyridin-4-amine intermediate. chemicalbook.com Careful control of the reaction conditions would be necessary to favor the desired 5-iodo isomer.
Introduction of the 3-methoxy group: This could be a challenging transformation. One possibility is the directed metalation of the 3-position followed by quenching with a suitable electrophile to introduce a handle for subsequent methoxylation.
Table 1: Comparison of Potential Synthetic Routes
| Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
| Route 1 | Pyridine | Chlorination, Nitration, Methoxylation, Reduction, Iodination | Readily available starting material. | Control of regioselectivity in multiple steps. |
| Route 2 | 2-Chloro-4-aminopyridine | Iodination, Introduction of 3-methoxy group | Fewer steps. | Regioselectivity of iodination, difficulty of 3-functionalization. |
The optimization of the synthetic route would involve a careful evaluation of each step, including reaction conditions, yields, and purification methods, to identify the most efficient and scalable process.
Sequential Halogenation and Functional Group Interconversion
A key strategy in constructing the this compound molecule involves a stepwise introduction of halogen atoms and the interconversion of other functional groups. This approach allows for precise control over the substitution pattern on the pyridine ring.
One common route begins with a more readily available substituted pyridine, such as 2-chloro-4-aminopyridine. This starting material can then undergo electrophilic iodination. A mixture of 2-chloro-4-aminopyridine, potassium acetate, and iodine monochloride in glacial acetic acid, when heated, yields a mixture of iodinated pyridines. chemicalbook.com The desired 2-chloro-5-iodo-4-pyridinamine (B1390960) can be isolated from this mixture, although the formation of other isomers necessitates purification.
Another documented procedure for the synthesis of a related compound, 2-chloro-3-iodopyridin-4-amine, starts with 2-chloro-4-aminopyridine. chemicalbook.com This reaction utilizes sodium sulfate trihydrate and iodine monochloride in glacial acetic acid, heated for an extended period. chemicalbook.com The product is then isolated after a workup and purification process, yielding the target molecule as a light brown solid. chemicalbook.com While this specific example leads to the 3-iodo isomer, it illustrates the principle of direct halogenation on a pre-existing aminopyridine scaffold.
The synthesis of related N-substituted-3-amino-4-halopyridines often involves a protection strategy. nih.gov For instance, 3-aminopyridine (B143674) can be protected with a Boc group, followed by directed lithiation at the 4-position and subsequent halogenation. nih.gov This method provides a stable, functionalized intermediate that can be stored and later elaborated. nih.gov
The order of functional group introduction is critical. For instance, attempting to introduce the methoxy group at a later stage could be complicated by the existing halogens, which can influence the reactivity of the pyridine ring. Therefore, starting with a precursor that already contains the methoxy group or can be easily converted to it is often a preferred strategy.
Stereoselective and Regioselective Synthesis Considerations
For a molecule like this compound, which is achiral, stereoselectivity is not a concern. However, regioselectivity is of paramount importance. The precise placement of the chloro, iodo, methoxy, and amino groups on the pyridine ring is crucial for its intended properties and further reactions.
The inherent electronic properties of the pyridine ring, being an electron-deficient system, generally direct electrophilic aromatic substitution to the 3- and 5-positions. chemrxiv.org However, the presence of activating groups like an amino group and a methoxy group, and deactivating groups like a chloro group, significantly influences the regiochemical outcome of subsequent reactions.
For example, in the halogenation of substituted pyridines, the directing effects of the existing substituents must be carefully considered. An amino group is a strong activating group and directs ortho and para, while a chloro group is a deactivating group but also directs ortho and para. The interplay of these effects, along with the steric hindrance imposed by the substituents, will determine the position of the incoming electrophile.
In the synthesis of functionalized pyridines, regioselective C-H functionalization has emerged as a powerful tool. nih.gov However, direct and selective halogenation of the pyridine ring can be challenging and often requires harsh conditions or the use of directing groups. chemrxiv.orgnih.gov Alternative strategies, such as those involving Zincke imine intermediates, have been developed to achieve highly regioselective halogenation at the 3-position under milder conditions. chemrxiv.org
The total synthesis of natural products containing highly substituted pyridine cores, such as (+)-floyocidin B, has provided valuable insights into the regioselective functionalization of 2-chloropyridines. mdpi.com These studies have shown that the 2-chloro substituent can have an unexpected effect on the regioselectivity of subsequent functionalization reactions. mdpi.com
Catalytic Methods in the Synthesis of this compound Precursors
Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of synthesizing precursors for this compound, catalytic transformations are employed for both the introduction of halogens and the formation of the key aminopyridine moiety.
Metal-Catalyzed Transformations for Halogen-Functionalization
Transition-metal catalysis provides a versatile platform for the C-H functionalization of pyridines, enabling the introduction of halogen atoms with high regioselectivity. While electrophilic halogenation can be challenging for the electron-deficient pyridine ring, metal-catalyzed methods offer alternative pathways. chemrxiv.org
Rhodium-catalyzed C-H bond functionalization has been utilized in the synthesis of highly substituted pyridine derivatives from ketoximes and terminal alkynes. nih.gov This approach allows for the modular construction of the pyridine ring with various substituents.
In some cases, transition-metal-free methods have been developed for the regioselective halogenation of related heterocyclic systems like imidazo[1,2-a]pyridines, using sources like sodium chlorite (B76162) or bromite. rsc.org While not directly applicable to the target molecule, these developments highlight the ongoing search for milder and more selective halogenation methods.
The use of designed phosphine (B1218219) reagents has also been reported for the selective halogenation of pyridines at the 4-position. nih.gov This method involves the formation of a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.gov
Hydrogenation of Nitro-Pyridine Precursors to Aminopyridines
A common and effective strategy for the synthesis of aminopyridines is the reduction of the corresponding nitro-pyridines. This transformation is often achieved through catalytic hydrogenation, a process that is typically high-yielding and produces water as the only byproduct, aligning with the principles of green chemistry.
A general synthetic route to a related compound, 2-chloro-4-iodo-5-methylpyridine, involves the nitration of a pyridine N-oxide precursor, followed by metal-catalyzed hydrogenation to the corresponding 4-amino compound. google.com This aminopyridine can then undergo further transformations.
The reduction of nitro groups can be carried out using various catalytic systems. For example, the synthesis of 2-chloro-4-aminopyridine has been achieved by the reduction of 2-chloro-4-nitropyridine N-oxide using iron powder in glacial acetic acid. google.com
Biocatalytic strategies for the reduction of nitro groups are also being developed, offering a "green" alternative to traditional methods. nih.gov For instance, a heterogeneous biocatalyst has been reported for the selective hydrogenation of nitro compounds to amines under mild, aqueous conditions. nih.gov
The choice of catalyst and reaction conditions for the hydrogenation of nitro-pyridines is crucial to avoid side reactions, such as the reduction of the pyridine ring itself. Supported metal catalysts, like palladium on carbon or nickel on various supports, are commonly employed. researchgate.net
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. ijarsct.co.inrasayanjournal.co.in This involves considering factors such as atom economy, reaction efficiency, and the use of environmentally benign reagents and solvents. researchgate.net
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy are desirable as they generate less waste.
The efficiency of each reaction step, as measured by the chemical yield, is also a critical factor. Optimizing reaction conditions to maximize yields and minimize the formation of side products is a key aspect of green chemistry.
The development of catalytic methods, as discussed in section 2.4, often leads to improved atom economy and reaction efficiency. Catalysts can enable reactions to proceed with higher selectivity and under milder conditions, reducing energy consumption and waste generation. biosynce.comrsc.org
The table below provides a hypothetical comparison of two synthetic steps to illustrate the concept of atom economy.
| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Step A (Hypothetical Substitution) | Pyridine-OH + CH3I | Pyridine-OCH3 | HI | Lower |
| Step B (Hypothetical Addition) | Alkene + Reagent | Functionalized Alkane | None | 100% |
Solvent Selection and Waste Minimization
The choice of solvent is a critical factor in the synthesis of this compound, as it can significantly impact reaction kinetics, yield, and purity. Furthermore, from a green chemistry perspective, solvent selection is a primary area for waste minimization. Traditional syntheses of related halogenated pyridines have often utilized chlorinated solvents, which are now recognized as environmentally hazardous.
Modern approaches to the synthesis of similar compounds, such as 2-chloro-3-iodo-4-pyridinamine, have employed glacial acetic acid as a solvent. chemicalbook.com While effective, the use of large volumes of acetic acid presents challenges in terms of waste treatment and disposal. The neutralization of acetic acid with a base, such as sodium bicarbonate, generates significant quantities of aqueous waste and carbon dioxide. chemicalbook.com
Research into greener alternatives is ongoing for many synthetic processes. The ideal solvent should be effective for the reaction, have a low environmental impact, be recyclable, and be non-toxic. For the synthesis of this compound, a systematic solvent screen would be the first step in optimization. The following interactive data table illustrates a hypothetical solvent screen for a key iodination step, highlighting how different solvents can affect reaction outcomes.
Interactive Data Table: Hypothetical Solvent Screen for the Iodination of a Precursor to this compound
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Purity (%) | Green Chemistry Rating |
| Glacial Acetic Acid | 6.2 | 118 | 85 | 95 | Moderate |
| Acetonitrile | 37.5 | 82 | 78 | 92 | Good |
| Dimethylformamide (DMF) | 36.7 | 153 | 90 | 96 | Poor |
| Ethyl Acetate | 6.0 | 77 | 75 | 90 | Excellent |
| Water | 80.1 | 100 | 40 | 75 | Excellent |
| Toluene | 2.4 | 111 | 65 | 88 | Moderate |
This data is illustrative and intended to demonstrate the concept of solvent screening. Actual results would need to be determined experimentally.
Waste minimization strategies extend beyond solvent choice. Key principles include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste.
Recycling: Implementing procedures to recover and reuse solvents and unreacted starting materials.
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize by-product formation.
Process Intensification and Continuous Flow Chemistry
Process intensification refers to the development of smaller, safer, and more energy-efficient manufacturing processes. cetjournal.itcetjournal.it For the synthesis of complex molecules like this compound, this often involves a shift from traditional batch processing to continuous flow chemistry. cam.ac.uk
Continuous flow chemistry offers several advantages over batch synthesis: acs.orgsyrris.com
Enhanced Safety: Small reactor volumes and superior heat transfer capabilities allow for the safe handling of highly reactive reagents and exothermic reactions. pharmasalmanac.com
Improved Yield and Purity: Precise control over reaction parameters (stoichiometry, temperature, and residence time) leads to more consistent product quality and higher yields.
Reduced Reaction Times: The high surface-area-to-volume ratio in microreactors accelerates heat and mass transfer, often leading to significantly shorter reaction times.
Scalability: Scaling up a continuous process is typically more straightforward than a batch process, as it involves running the reactor for a longer duration rather than increasing the reactor size.
The synthesis of functionalized pyridines is an area where continuous flow chemistry has shown significant promise. nih.govvcu.edu For example, a multi-step synthesis can be "telescoped" into a single continuous process, eliminating the need for the isolation and purification of intermediates. This not only saves time and resources but also reduces waste.
The following interactive data table provides a hypothetical comparison between a traditional batch synthesis and a continuous flow process for the production of this compound.
Interactive Data Table: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | 50 L | 10 mL |
| Reaction Time | 16 hours | 30 minutes |
| Operating Temperature | 70°C | 90°C |
| Overall Yield | 75% | 92% |
| Purity | 95% | >99% |
| Waste Generated (per kg of product) | 50 L | 10 L |
| Safety Profile | Moderate | High |
This data is illustrative and based on general principles of process intensification. Specific values would depend on the optimized process.
By integrating green chemistry principles in solvent selection and waste minimization with the technological advancements of process intensification and continuous flow chemistry, the synthesis of this compound can be made more efficient, sustainable, and economically viable.
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis of 2-Chloro-5-iodo-3-methoxypyridin-4-amine
Comprehensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no results for the single-crystal X-ray structure of this compound. Consequently, a detailed, experimentally-determined analysis of its solid-state structure is not possible.
Determination of Molecular Conformation and Bond Parameters
Without a crystal structure, the precise molecular conformation, including bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and its substituents, remains undetermined.
Analysis of Intermolecular Interactions and Crystal Packing
Information regarding the intermolecular forces that govern the crystal packing, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine and iodine atoms, is unavailable in the absence of crystallographic data.
Identification of Hydrogen Bonding Networks
Similarly, the nature of any hydrogen bonding networks within the crystal lattice, which would involve the amine and methoxy (B1213986) groups, cannot be described without experimental structural data.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation
A review of the scientific literature did not uncover any publications detailing the high-resolution NMR spectroscopic analysis of this compound. While NMR data for related pyridine derivatives exist, specific chemical shift and coupling constant information for the title compound is not available.
¹H NMR, ¹³C NMR, and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
No published ¹H NMR, ¹³C NMR, or two-dimensional NMR spectra (COSY, HMQC, HMBC) for this compound could be located. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
Elucidation of Substituent Effects on Chemical Shifts and Coupling Constants
The electronic effects of the chloro, iodo, methoxy, and amine substituents on the chemical shifts of the pyridine ring's protons and carbons cannot be empirically analyzed without the relevant NMR data. A comparative analysis with simpler, related structures to deduce these effects is therefore not feasible.
Advanced Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., LC/MS, EI-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. Both Liquid Chromatography-Mass Spectrometry (LC/MS) and Electron Ionization-Mass Spectrometry (EI-MS) offer unique insights into the structure of this compound.
In an LC/MS analysis, typically employing a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be detected as a protonated molecular ion, [M+H]⁺. Given the presence of chlorine, the isotopic pattern of the molecular ion peak would be characteristic. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This would result in two prominent peaks for the protonated molecule, separated by two mass-to-charge units (m/z), with the [M+H]⁺ peak being the more abundant one.
Electron Ionization (EI-MS) is a harder ionization technique that leads to more extensive fragmentation. The resulting mass spectrum provides a fingerprint of the molecule based on the stability of the fragments formed. The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the substituents on the pyridine ring. Common fragmentation patterns for aromatic halides include the loss of the halogen atom as a radical. libretexts.orgyoutube.com Due to the weaker C-I bond compared to the C-Cl bond, the initial loss of an iodine radical (I•) is a highly probable fragmentation step. acs.org Another expected fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, a common pathway for ethers in mass spectrometry. libretexts.org Subsequent or alternative fragmentation could involve the loss of small, stable neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring, which is characteristic of nitrogen-containing heterocyclic compounds. nih.gov
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
| [M]⁺• | Molecular Ion |
| [M-I]⁺ | Loss of Iodine radical |
| [M-CH₃]⁺ | Loss of Methyl radical from the methoxy group |
| [M-Cl]⁺ | Loss of Chlorine radical |
| [M-HCN]⁺• | Loss of neutral Hydrogen Cyanide from the pyridine ring |
This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules. Actual experimental data would be required for confirmation.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Conformational Insights
The FTIR and FT-Raman spectra of this compound would be characterized by absorption bands corresponding to the various functional groups present. The amino (-NH₂) group will exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. msu.edu The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. elixirpublishers.comasianpubs.org
The methoxy (-OCH₃) group is expected to show C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O stretching band. researchgate.netnih.gov The carbon-halogen bonds also give rise to characteristic vibrations. The C-Cl stretching vibration for aromatic chlorides typically appears in the 1000-1100 cm⁻¹ region. elixirpublishers.com The C-I bond, being weaker and involving a heavier atom, will have a stretching frequency at a lower wavenumber, generally below 600 cm⁻¹. aip.orgchegg.com
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Pyridine Ring | Aromatic C-H Stretch | > 3000 |
| C=C and C=N Ring Stretch | 1400 - 1600 | |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |
| C-O Stretch | 1000 - 1300 | |
| Chloro (-Cl) | C-Cl Stretch | 1000 - 1100 |
| Iodo (-I) | C-I Stretch | < 600 |
This table outlines the expected regions for the characteristic vibrational modes. The exact positions and intensities would be determined by experimental analysis.
The combination of advanced mass spectrometry and vibrational spectroscopy techniques provides a robust framework for the structural elucidation and characterization of this compound. While mass spectrometry confirms the molecular weight and reveals fragmentation pathways, FTIR and FT-Raman spectroscopy identify the key functional groups, offering a complete picture of the molecular architecture.
Reactivity Profiles and Reaction Pathways of 2 Chloro 5 Iodo 3 Methoxypyridin 4 Amine
Reactivity of the Pyridine (B92270) Nucleus and Substituent Effects
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency, often compared to a nitrobenzene system, deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen.
The reactivity of 2-Chloro-5-iodo-3-methoxypyridin-4-amine is further modulated by the electronic effects of its four substituents:
Amino Group (-NH₂ at C-4): The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the pyridine ring through the resonance effect (+R). This increases the electron density of the ring, particularly at the ortho and para positions relative to itself (C-3, C-5, and the nitrogen atom). This activating effect can counteract the deactivating effect of the pyridine nitrogen and the halogens to some extent, especially for electrophilic substitution.
Methoxy (B1213986) Group (-OCH₃ at C-3): The methoxy group is also an activating group, donating electron density through resonance (+R effect), while exhibiting a weaker electron-withdrawing inductive effect (-I). Its activating nature further enhances the electron density of the pyridine ring.
Chloro Group (-Cl at C-2): Halogens are generally deactivating groups towards electrophilic aromatic substitution due to their electron-withdrawing inductive effect (-I). However, they can donate electron density through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, the chloro group acts as a good leaving group.
Iodo Group (-I at C-5): Similar to the chloro group, the iodo group is deactivating via its inductive effect but can act as an ortho-para director in electrophilic reactions. In nucleophilic substitutions, iodine is typically a better leaving group than chlorine.
Nucleophilic Reactions at the Halogenated Positions (C-2 and C-5)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the halogen substituents.
Amination and Alkoxylation via SNAr Mechanisms
The SNAr mechanism in pyridines proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group departs, and the aromaticity of the pyridine ring is restored. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this anionic intermediate, particularly when the attack occurs at the C-2 or C-4 positions.
In the case of this compound, both the C-2 and C-5 positions are activated towards nucleophilic attack. Reactions with amines (amination) or alkoxides (alkoxylation) can lead to the displacement of either the chlorine or the iodine atom.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines
| Nucleophile | Reaction Type | Expected Product(s) |
| Primary/Secondary Amine | Amination | Substitution of -Cl or -I with an amino group |
| Alkoxide (e.g., NaOCH₃) | Alkoxylation | Substitution of -Cl or -I with a methoxy group |
Competitive Reactivity of Chlorine vs. Iodine in Substitution Reactions
In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor. For SNAr reactions where the first step (nucleophilic attack) is rate-determining, the reactivity order of halogens as leaving groups is typically F > Cl ≈ Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
However, in cases where the second step (departure of the leaving group) is rate-determining, the leaving group's ability to depart (related to the strength of the carbon-halogen bond) becomes more important, and the reactivity order can change to I > Br > Cl > F.
For this compound, predicting the competitive reactivity between the chlorine at C-2 and the iodine at C-5 is complex. The C-2 position is inherently more activated towards nucleophilic attack due to its proximity to the ring nitrogen. This would favor the displacement of the chlorine atom. Conversely, the C-I bond is weaker than the C-Cl bond, making iodide a better leaving group than chloride. This would favor the displacement of the iodine atom at the C-5 position.
The actual outcome of a competitive SNAr reaction on this molecule would likely depend on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature, which can influence the rate-determining step of the reaction.
Electrophilic Reactions on the Pyridine Ring
While the pyridine nucleus is generally deactivated towards electrophilic aromatic substitution (EAS), the presence of the strongly activating amino and methoxy groups in this compound significantly enhances the ring's reactivity towards electrophiles.
Halogenation, Nitration, and Sulfonation
Halogenation: The introduction of another halogen atom (e.g., bromine or chlorine) onto the ring would proceed via an electrophilic aromatic substitution mechanism. The activating groups will direct the incoming electrophile.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. The reaction conditions would need to be carefully controlled to avoid protonation of the basic amino group and the pyridine nitrogen, which would deactivate the ring.
Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. Similar to nitration, the acidic conditions can lead to protonation and deactivation of the ring.
Regioselectivity Influenced by Amino and Methoxy Groups
The regioselectivity of electrophilic substitution on this compound is primarily governed by the powerful directing effects of the amino and methoxy groups. Both are ortho-para directors.
The amino group at C-4 strongly directs incoming electrophiles to its ortho positions (C-3 and C-5).
The methoxy group at C-3 directs incoming electrophiles to its ortho (C-2 and C-4) and para (C-6) positions.
Considering the existing substituents:
The C-2, C-3, C-4, and C-5 positions are already substituted.
The only available position for substitution is C-6 .
The directing effects of both the amino and methoxy groups converge to activate the C-6 position. The para-directing effect of the methoxy group and the "meta" (relative to the amino group, but still activated) directing influence would strongly favor electrophilic attack at the C-6 position. Therefore, it is highly probable that electrophilic substitution reactions such as halogenation, nitration, and sulfonation would occur regioselectively at the C-6 position of this compound.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Position of Substitution |
| Halogenation | Br⁺ or Cl⁺ | C-6 |
| Nitration | NO₂⁺ | C-6 |
| Sulfonation | SO₃ | C-6 |
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
The pyridine core of this compound is substituted with two halogens at the C-2 and C-5 positions. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–OTf > C–Cl. This differential reactivity allows for selective transformations, with the carbon-iodine bond at the C-5 position being significantly more reactive than the carbon-chlorine bond at the C-2 position. This enables the sequential introduction of different substituents onto the pyridine scaffold.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is widely used to synthesize biaryl compounds and conjugated systems. libretexts.orgnih.govnih.gov For this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the more reactive C-5 iodo position. This allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups. rsc.orgscispace.com
Typical conditions for this transformation involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a suitable phosphine (B1218219) ligand, and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system like dioxane/water. nih.govnih.gov By carefully controlling the reaction conditions, the C-Cl bond can remain intact for subsequent functionalization.
Table 1: Illustrative Suzuki-Miyaura Reactions of this compound This table presents expected transformations based on established Suzuki-Miyaura reaction principles.
| Boronic Acid Partner | Expected Product at C-5 Position |
|---|---|
| Phenylboronic acid | 2-Chloro-3-methoxy-5-phenylpyridin-4-amine |
| 4-Methylphenylboronic acid | 2-Chloro-3-methoxy-5-(p-tolyl)pyridin-4-amine |
| Thiophene-2-boronic acid | 2-Chloro-3-methoxy-5-(thiophen-2-yl)pyridin-4-amine |
Further extending the possibilities for C-C bond formation, other prominent cross-coupling reactions can be employed, again leveraging the high reactivity of the C-I bond.
Heck Reaction : The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of various alkenyl substituents at the C-5 position of the pyridine ring, yielding products like 2-Chloro-5-styryl-3-methoxypyridin-4-amine.
Sonogashira Coupling : This reaction creates a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by both palladium and copper(I) and is typically carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method would be used to install an alkynyl group at the C-5 position, a valuable functional group for further synthetic manipulations.
Stille Coupling : The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. While organotin reagents have toxicity concerns, the reaction is tolerant of a wide variety of functional groups. This provides another route to form C-C bonds at the C-5 position.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation has become a fundamental tool in organic synthesis for constructing arylamines. rug.nl
For this compound, this reaction would selectively target the C-5 iodo position to introduce a new amino substituent. The choice of catalyst, particularly the phosphine ligand (e.g., BINAP, Xantphos, XPhos), is crucial for achieving high efficiency and can be tailored to the specific amine coupling partner. wikipedia.orgrug.nlresearchgate.net This reaction allows for the synthesis of 2-chloro-3-methoxy-N5-substituted-pyridine-4,5-diamine derivatives. Following the initial amination at C-5, harsher conditions could potentially enable a second amination at the C-2 chloro position.
Table 2: Illustrative Buchwald-Hartwig Amination of this compound This table presents expected transformations based on established Buchwald-Hartwig amination principles.
| Amine Partner | Expected Product at C-5 Position |
|---|---|
| Morpholine | 4-(4-Amino-2-chloro-3-methoxypyridin-5-yl)morpholine |
| Aniline | N5-Phenyl-2-chloro-3-methoxypyridine-4,5-diamine |
Reactivity of the Amino Group (C-4)
The primary amino group at the C-4 position is a key functional handle, acting as a nucleophile and enabling a variety of classical amine reactions.
The nucleophilic nature of the C-4 amino group allows for straightforward derivatization:
Acylation : Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will readily form the corresponding amide, N-(2-Chloro-5-iodo-3-methoxypyridin-4-yl)acetamide, for example.
Alkylation : The amino group can be alkylated using alkyl halides to form secondary and tertiary amines. Reaction conditions must be controlled to manage the potential for over-alkylation.
Arylation : The amino group can also serve as the nucleophilic partner in a C-N coupling reaction with a different aryl halide, leading to the formation of a diarylamine structure.
Primary aromatic amines are classic precursors for diazotization reactions. Treatment of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like H₂SO₄, would convert the C-4 amino group into a diazonium salt. nih.gov
This diazonium intermediate is highly valuable as it can be displaced by a wide range of nucleophiles:
Sandmeyer Reaction : The diazonium group can be replaced by a halogen (Cl, Br) or a cyano group using the corresponding copper(I) salt catalyst. nih.gov This provides a method to replace the original amino group, fundamentally altering the substitution pattern of the pyridine ring.
Iodination : The diazonium salt can be converted to an iodo group by treatment with potassium iodide (KI). nih.gov A similar transformation has been reported for 2-chloro-4-amino-5-picoline, which is converted to 2-chloro-4-iodo-5-picoline via diazotization followed by reaction with sodium iodide. google.com
Other Transformations : The diazonium group can also be replaced by hydroxyl (-OH), fluoro (-F, via the Balz-Schiemann reaction), or hydrogen (-H) groups, further demonstrating the synthetic utility of the C-4 amino group.
Reactivity of the Methoxy Group (C-3)
The cleavage of the methyl group from the methoxy ether is a common transformation for methoxypyridines. This can be achieved under various conditions, typically involving strong acids or specific nucleophilic reagents.
Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are frequently used for the cleavage of aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion on the methyl group in an SN2 reaction. Given the presence of other functional groups sensitive to strong acids, the conditions for such a reaction would need to be carefully controlled to avoid unwanted side reactions.
Nucleophilic Demethylation: More selective demethylation can be achieved using nucleophilic reagents. For instance, L-selectride has been shown to be effective for the chemoselective demethylation of methoxypyridines, even in the presence of other functional groups like chloro substituents. thieme-connect.comthieme-connect.comelsevierpure.comresearchgate.net This suggests a plausible pathway for the selective demethylation of this compound to the corresponding 3-hydroxypyridine derivative. Other strong nucleophiles like thiolates can also be employed for ether cleavage. wikipedia.org
| Reagent | General Conditions | Applicability to Substituted Pyridines | Plausible Product |
|---|---|---|---|
| HBr or HI | Reflux in aqueous acid | Effective, but may affect other functional groups | 2-Chloro-5-iodo-3-hydroxypyridin-4-amine |
| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), often at low temperatures | A standard and effective reagent for aryl ether cleavage | 2-Chloro-5-iodo-3-hydroxypyridin-4-amine |
| L-selectride | Reflux in THF | Demonstrated to be chemoselective for methoxypyridines thieme-connect.comthieme-connect.comelsevierpure.comresearchgate.net | 2-Chloro-5-iodo-3-hydroxypyridin-4-amine |
| Thiolates (e.g., EtSNa) | Reflux in a polar aprotic solvent (e.g., DMF) | A strong nucleophile capable of ether cleavage wikipedia.org | 2-Chloro-5-iodo-3-hydroxypyridin-4-amine |
The methoxy group at the C-3 position plays a significant role in modulating the electronic properties of the pyridine ring. Through its resonance effect, the methoxy group donates electron density to the ring, which can influence the regioselectivity of electrophilic and nucleophilic substitution reactions.
The presence of the electron-donating methoxy group can partially counteract the electron-withdrawing effects of the nitrogen heteroatom and the halogen substituents. nih.govrsc.orgnih.gov This can affect the sites of potential electrophilic attack on the ring, although such reactions are generally difficult on highly substituted and deactivated pyridine rings. In the context of nucleophilic aromatic substitution, the methoxy group's electronic contribution, along with the other substituents, will influence the stability of the Meisenheimer complex intermediate, thereby affecting the reaction rate and regioselectivity. nih.gov
Oxidation and Reduction Pathways of the Pyridine Core and Substituents
The various functional groups on the this compound molecule present multiple sites for oxidation and reduction reactions.
Oxidation Pathways:
The amino group at the C-4 position is the most likely site of oxidation. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and hydroxylamino derivatives. For instance, 4-aminopyridine (B3432731) has been shown to be metabolized to 3-hydroxy-4-aminopyridine in human subjects, a reaction catalyzed by cytochrome P450 enzymes. nih.govpensoft.net This suggests that enzymatic or chemical oxidation of this compound could potentially lead to hydroxylation of the pyridine ring, likely at a position activated by the existing substituents. The pyridine ring itself is generally resistant to oxidation, and harsh conditions would be required, which would likely affect the substituents first.
Reduction Pathways:
The halogen substituents are the primary sites for reduction. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo group at the C-5 position more susceptible to reductive dehalogenation. This selective reduction could be achieved using various methods, including catalytic hydrogenation or metal-based reducing agents.
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source would likely lead to the selective removal of the iodine atom.
Metal-Based Reduction: Reagents like zinc in acetic acid or sodium borohydride in the presence of a catalyst could also be employed for deiodination.
Reduction of the chloro group at the C-2 position would require more forcing conditions. The pyridine ring itself can be reduced to a piperidine (B6355638) ring under high pressure and temperature with a suitable catalyst, though this is a more drastic transformation.
| Reaction Type | Typical Reagents and Conditions | Expected Selectivity | Plausible Product(s) |
|---|---|---|---|
| Reductive Deiodination | H2, Pd/C, in a solvent like ethanol or ethyl acetate | Highly selective for the C-I bond over the C-Cl bond | 2-Chloro-3-methoxy-pyridin-4-amine |
| Reductive Dechlorination | More vigorous conditions than deiodination (e.g., stronger reducing agents or harsher catalytic conditions) | Would likely also reduce the iodo group | 3-Methoxypyridin-4-amine |
| Pyridine Ring Reduction | High pressure H2, catalysts like Rhodium or Ruthenium | Reduces the entire aromatic ring | 2-Chloro-5-iodo-3-methoxypiperidin-4-amine and/or dehalogenated piperidines |
Theoretical and Computational Chemistry Studies on 2 Chloro 5 Iodo 3 Methoxypyridin 4 Amine
Density Functional Theory (DFT) Studies for Ground State Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Chloro-5-iodo-3-methoxypyridin-4-amine, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry.
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the minimum potential energy. This optimized geometry represents the most probable structure of the molecule under theoretical vacuum conditions. The results of such calculations provide crucial insights into the steric and electronic effects of the various substituents—chloro, iodo, methoxy (B1213986), and amine groups—on the pyridine (B92270) ring. The planarity of the pyridine ring and the orientation of the substituent groups are key parameters obtained from this analysis.
Table 1: Selected Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations for similar molecular structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | C-N (amine) | ~1.38 Å |
| Bond Angle | Cl-C2-N1 | ~116° |
| Bond Angle | I-C5-C4 | ~119° |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com
For this compound, the HOMO is expected to be primarily localized over the electron-rich amine group and the π-system of the pyridine ring. The LUMO is likely distributed over the pyridine ring and influenced by the electron-withdrawing chloro and iodo substituents. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and more chemically reactive. mdpi.com The energies of these orbitals are crucial for predicting the molecule's behavior in chemical reactions. researchgate.net
Table 2: Predicted FMO Properties of this compound
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -5.80 eV | Electron donating ability |
| LUMO Energy | ~ -1.20 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.60 eV | Indicates high kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values.
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For the target molecule, such regions are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the amine group. researchgate.net
The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides quantitative insight into intramolecular charge transfer (ICT) and delocalization effects that contribute to molecular stability. researchgate.net
The analysis quantifies the interaction between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). Larger E(2) values indicate more significant charge delocalization. Key interactions in this compound would include the delocalization of the lone pair electrons from the amine nitrogen (LP(N)) and the methoxy oxygen (LP(O)) into the antibonding π* orbitals of the pyridine ring. These interactions stabilize the molecule by spreading electron density over the aromatic system. researchgate.net
Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N-amine) | π* (C3-C4) | ~ 45.5 | π-conjugation, resonance |
| LP (O-methoxy) | π* (C3-C2) | ~ 28.0 | π-conjugation, resonance |
| π (C5-C6) | π* (C3-C4) | ~ 20.2 | Intra-ring delocalization |
Reactivity Indices and Chemical Potential Calculations
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity and stability. researchgate.net
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Global Softness (S): Is the reciprocal of chemical hardness (S = 1 / η) and indicates the capacity of a molecule to accept electrons.
Electronegativity (χ): Is the negative of the chemical potential (χ = -μ) and measures the power of an atom or group to attract electrons.
These descriptors are crucial for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. researchgate.net
Table 4: Predicted Global Reactivity Indices
| Reactivity Index | Formula | Predicted Value |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -3.50 eV |
| Electronegativity (χ) | -μ | ~ 3.50 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.30 eV |
| Global Softness (S) | 1 / η | ~ 0.43 eV⁻¹ |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of the molecule.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values are typically correlated with experimental data using a reference compound like Tetramethylsilane (TMS).
IR Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). The predicted IR spectrum, including the frequencies and intensities of the vibrational bands, can be compared with experimental FT-IR spectra to confirm the molecular structure. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net The calculations can identify the nature of the electronic transitions, such as π → π* or n → π*, which are related to the HOMO-LUMO energy gap.
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (H on C6) | ~ 8.0 ppm |
| ¹³C NMR | Chemical Shift (C-Cl) | ~ 150 ppm |
| IR | N-H stretch (amine) | ~ 3400-3500 cm⁻¹ |
| IR | C-Cl stretch | ~ 830 cm⁻¹ |
| UV-Vis | λ_max (π → π* transition) | ~ 270 nm |
The scientific literature readily available through extensive searches does not appear to contain in-depth computational analyses, such as transition state characterizations or energy profile calculations, for transformations involving this compound.
Consequently, the detailed article requested, structured around the provided outline, cannot be generated at this time due to the absence of published research on the specified topics for this compound.
Derivatization and Analogue Synthesis Utilizing 2 Chloro 5 Iodo 3 Methoxypyridin 4 Amine As a Core Scaffold
Synthesis of Novel Pyridine-Fused Heterocyclic Systems
There is no available research demonstrating the use of 2-Chloro-5-iodo-3-methoxypyridin-4-amine as a starting material for the construction of fused heterocyclic systems. The reactivity of the chloro, iodo, methoxy (B1213986), and amine substituents on the pyridine (B92270) ring has not been explored in the context of cyclization reactions to form bicyclic or polycyclic aromatic compounds.
Design and Synthesis of Advanced Organic Intermediates
The role of this compound as a building block for more complex organic intermediates is not documented in the scientific literature. There are no published methods describing its transformation into other functionalized pyridine derivatives that could serve as key intermediates in multi-step syntheses.
Development of Libraries of Substituted Pyridine Derivatives
No studies have been found that utilize this compound as a scaffold for the creation of compound libraries. The systematic modification of its functional groups to generate a diverse set of analogues has not been reported.
Synthesis of Precursors for Functional Materials and Polymers
The application of this compound in materials science is an unexplored area. There is no evidence of its use as a monomer or precursor for the synthesis of functional polymers or other advanced materials.
Applications As a Key Intermediate in Advanced Chemical Research
Utilization in the Synthesis of Complex Organic Molecules
No specific examples or detailed research findings on the utilization of 2-Chloro-5-iodo-3-methoxypyridin-4-amine in the synthesis of complex organic molecules could be located.
Role as a Ligand in Organometallic Chemistry and Catalysis
There is no available literature detailing the application of this compound as a ligand in organometallic chemistry or catalysis.
Investigation of Ligand Effects on Catalyst Activity and Selectivity
As no studies were found where this compound was used as a ligand, there is no information on its effects on catalyst activity and selectivity.
Application as a Chemical Probe in Mechanistic Biochemical Studies
No published research could be identified that employs this compound as a chemical probe for biochemical studies.
Contribution to the Synthesis of Research Compounds with Tunable Electronic Properties
Information regarding the synthesis of compounds with tunable electronic properties using this compound as a precursor is not present in the available literature.
Future Research Directions and Emerging Methodologies
Development of Highly Efficient and Selective Catalytic Transformations
The presence of two different halogen atoms (chlorine and iodine) at the C2 and C5 positions, respectively, is a key feature of 2-Chloro-5-iodo-3-methoxypyridin-4-amine. This structural motif invites the development of highly selective catalytic cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds under palladium catalysis allows for stepwise and site-selective functionalization. nih.govresearchgate.net Future research will likely focus on optimizing conditions for a variety of palladium-catalyzed reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.
The primary research goal will be to achieve exquisite chemoselectivity, enabling the sequential introduction of different substituents. nih.gov For instance, the more reactive C-I bond can be targeted first under mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing transformation. researchgate.net The development of ligand-specific palladium catalytic systems will be crucial to control this selectivity and expand the scope of compatible coupling partners. researchgate.net Beyond palladium, exploring catalysis with other transition metals like copper, nickel, or rare-earth metals could unlock alternative reactivity and functionalization pathways, including C-H activation at the unsubstituted C6 position. beilstein-journals.orgnih.gov
| Reaction Type | Reactive Site | Coupling Partner | Potential Catalyst System | Resulting Structure |
|---|---|---|---|---|
| Suzuki Coupling | C5-Iodo | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-chloro-3-methoxypyridin-4-amine |
| Sonogashira Coupling | C5-Iodo | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-chloro-3-methoxypyridin-4-amine |
| Buchwald-Hartwig Amination | C2-Chloro (after C5 functionalization) | Secondary amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Amino-5-substituted-3-methoxypyridin-4-amine |
| Stille Coupling | C5-Iodo | Organostannane | Pd(PPh₃)₄ | 5-Substituted-2-chloro-3-methoxypyridin-4-amine |
| Heck Coupling | C5-Iodo | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 5-Alkenyl-2-chloro-3-methoxypyridin-4-amine |
Exploration of Novel Reactivity Patterns for this compound
Beyond conventional cross-coupling, emerging synthetic strategies offer the potential to uncover novel reactivity patterns for this polysubstituted pyridine (B92270). Research into direct C-H functionalization, for example, could enable derivatization at the C6 position, which is currently unsubstituted. nih.govnih.gov The existing substituents (amine, methoxy) could serve as directing groups to achieve high regioselectivity in such transformations.
Furthermore, the electron-deficient nature of the pyridine ring can be exploited. nih.gov Methodologies involving the formation of pyridinium (B92312) salts could activate the ring for nucleophilic attack or dearomatization reactions, leading to highly functionalized dihydropyridine (B1217469) or piperidine (B6355638) structures. mdpi.com The generation of pyridinyl radicals via single-electron reduction of pyridinium ions is another cutting-edge area that could provide mechanistically distinct and selective functionalization pathways, diverging from classical Minisci-type reactions. acs.org Investigating tandem reactions, such as cycloaddition-cycloreversion sequences, could also open new avenues for constructing complex heterocyclic systems from this versatile building block. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and subsequent derivatization of complex molecules like this compound are well-suited for modern automation and flow chemistry platforms. acs.org Continuous flow reactors, particularly when combined with microwave irradiation, can offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety profiles, better scalability, and higher yields. beilstein-journals.orgresearchgate.net
Future research should focus on translating the stepwise, selective functionalizations of this compound into a continuous flow process. sci-hub.se Such a setup would allow for the sequential addition of reagents in different reactor coils to build molecular complexity in a highly controlled manner without isolating intermediates. Furthermore, integrating these flow systems with automated purification and analysis would enable high-throughput synthesis, facilitating the rapid generation of libraries of novel pyridine derivatives for screening in drug discovery or materials science applications. researchgate.net This approach is particularly powerful for exploring the structure-activity relationships of new chemical entities derived from the core scaffold.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity of complex organic molecules. researchgate.netresearchgate.net Applying advanced computational modeling to this compound can provide invaluable insights that guide synthetic efforts. DFT calculations can be used to predict the relative reactivity of the C-I and C-Cl bonds, model transition states for catalytic cycles, and explain the regioselectivity of C-H functionalization reactions. researchgate.net
Future computational studies could focus on mapping the molecule's electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack, calculating bond dissociation energies to predict reaction pathways, and determining the HOMO-LUMO energy gap to assess electronic properties. ias.ac.inresearchgate.net This predictive power can accelerate the discovery of new reactions and optimize conditions for known transformations, reducing the need for extensive empirical screening. nih.gov Moreover, computational tools can predict the physicochemical and pharmacokinetic (ADMET) properties of virtual libraries of derivatives, helping to prioritize the synthesis of compounds with the most promising profiles. nih.gov
| Property Category | Specific Property | Computational Method | Application in Research |
|---|---|---|---|
| Reactivity | Atomic Charges, Frontier Molecular Orbitals (HOMO/LUMO) | DFT, Mulliken Population Analysis | Predicting sites for nucleophilic/electrophilic attack. researchgate.net |
| Thermodynamics | Heats of Formation (HOF), Gibbs Free Energy | DFT (e.g., B3LYP/6-31G*) | Assessing stability of isomers and products. researchgate.net |
| Mechanistic | Transition State Energies, Reaction Energy Profiles | DFT | Understanding reaction mechanisms and selectivity. researchgate.net |
| Spectroscopic | NMR Chemical Shifts, IR Frequencies | DFT | Aiding in structural characterization of new compounds. |
| Physicochemical | Dipole Moment, Solubility, LogP | Various QSAR models, DFT | Guiding design of molecules with drug-like properties. |
Design of Next-Generation Pyridine-Based Scaffolds for Chemical Innovation
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. enpress-publisher.comtandfonline.comresearchgate.net The highly substituted nature of this compound makes it an ideal starting point for the design of next-generation pyridine-based scaffolds. Each functional group—the amine, methoxy (B1213986), chloro, and iodo moieties—serves as a handle for introducing molecular diversity.
Future work in this area will involve using the selective catalytic methods described previously to systematically modify the scaffold and explore the resulting chemical space. By attaching different fragments at the C2, C5, and potentially C4 (via N-functionalization) and C6 (via C-H activation) positions, novel molecular architectures can be created. These new scaffolds could be designed to interact with specific biological targets, leading to the discovery of new therapeutic agents. rsc.org The versatility of this starting material allows for the creation of diverse libraries of compounds for screening against various diseases, or for development as new agrochemicals, ligands, or functional materials. enpress-publisher.commdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
